molecular formula C15H21ClN2O3S B4447276 N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide

N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide

Cat. No. B4447276
M. Wt: 344.9 g/mol
InChI Key: UYXJBCGUDMGQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide, also known as CPPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPMS is a sulfonamide derivative that belongs to the class of N-acylpyrrolidine compounds.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide is not fully understood. However, it is believed that N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of using N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide. One of the future directions is to further investigate the therapeutic potential of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in various diseases, including cancer, inflammation, and neurological disorders. Another future direction is to develop more potent and selective analogs of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide that can overcome its limitations, such as low solubility. Additionally, future studies should focus on elucidating the exact mechanism of action of N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide and its downstream signaling pathways.

Scientific Research Applications

N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1-oxo-1-pyrrolidin-1-ylbutan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-3-14(15(19)17-9-4-5-10-17)18(22(2,20)21)13-8-6-7-12(16)11-13/h6-8,11,14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXJBCGUDMGQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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